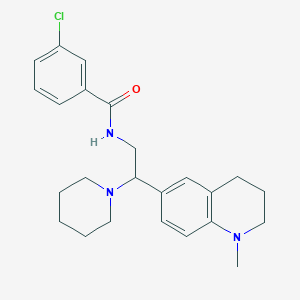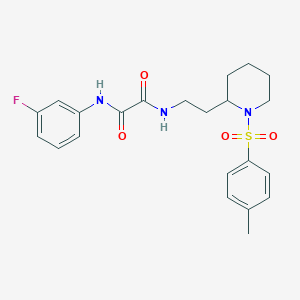
N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTO inhibitor is a selective inhibitor of fat mass and obesity-associated protein (FTO), which is a demethylase enzyme that plays a crucial role in the regulation of body weight and energy homeostasis.
科学的研究の応用
Neuropharmacological Research
Orexin Receptor Antagonism
The study by Piccoli et al. (2012) investigated the effects of various orexin receptor antagonists in a binge eating model in rats, highlighting the role of orexin (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. This research suggests potential applications of related compounds in understanding compulsive food intake and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Synthetic Chemistry and Drug Design
Novel Synthetic Routes and Rearrangements
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the flexibility and utility of oxalamides in synthetic organic chemistry. This could indicate the synthetic interest in compounds like N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide for generating new chemical entities (Mamedov et al., 2016).
Potential Therapeutic Applications
Cytotoxicity and Anticancer Properties
Research by Parthiban et al. (2011) on polyfunctionalized piperidone oxime ethers and their cytotoxicity on HeLa cells demonstrates the interest in piperidine derivatives for developing anticancer therapies. The structural features and biological activity of such compounds could provide a basis for exploring the therapeutic potential of N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide in oncology (Parthiban et al., 2011).
特性
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-16-8-10-20(11-9-16)31(29,30)26-14-3-2-7-19(26)12-13-24-21(27)22(28)25-18-6-4-5-17(23)15-18/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKBKBQQUIRKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

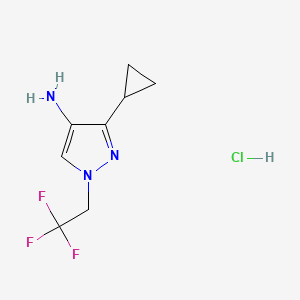
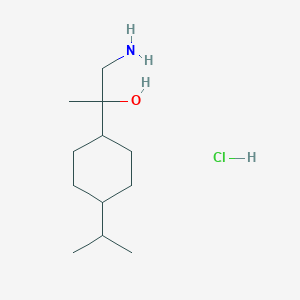
![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)
![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)
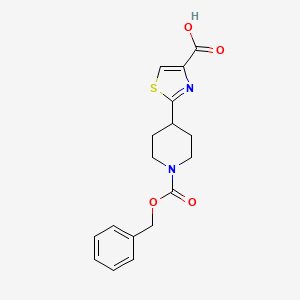
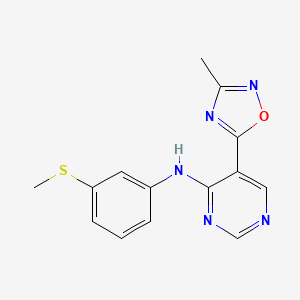
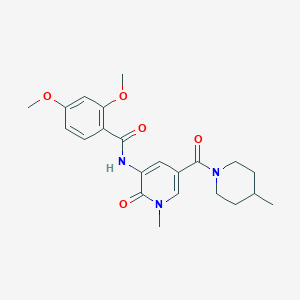
![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)
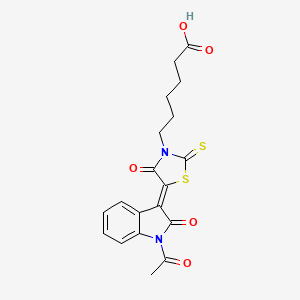
![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)
![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2894284.png)
